7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one -

7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4484830
CAS Number:
Molecular Formula: C21H14BrF2N3O2S
Molecular Weight: 490.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a pyrido[2,3-d]pyrimidin-4-one derivative investigated for its cytotoxic activity. [] Researchers synthesized this compound and evaluated its antioxidant and anticancer potential. []
  • Relevance: Both this compound and 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one share the core pyrido[2,3-d]pyrimidin-4-one scaffold. They differ in substituents at various positions, highlighting the diverse structural modifications possible within this class of compounds. []

N-(hydroxyadamantan-1-yl)-5-(2,4-substitutedphenyl)-2-Methyl-4-Oxo-7-(2-oxo-2H-Chromen-3-yl)pyrido[2,3-d]Pyrimidine-3(4H)carboxamide (6a-j)

  • Compound Description: This series represents a group of adamantane-pyrido[2,3-d]pyrimidine derivatives designed and synthesized for antimicrobial evaluation. [] They were characterized by FTIR, 1H-NMR, 13C NMR, and LCMS, demonstrating promising antimicrobial activities. []
  • Relevance: The presence of the pyrido[2,3-d]pyrimidine moiety links these compounds to 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The adamantane and chromen substituents distinguish these compounds and suggest potential for exploring different pharmacological activities. []

7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)- pyrido[2,3-d]pyrimidin-4(3H)-one (5a)

  • Compound Description: This pyrido[2,3-d]pyrimidine derivative displayed significant anticancer activity against HepG-2, PC-3, and HCT-116 cancer cell lines. [] Molecular docking studies revealed its potential as a multi-targeted kinase inhibitor, particularly against PDGFR β, EGFR, and CDK4/cyclin D1. []
  • Relevance: The core pyrido[2,3-d]pyrimidine scaffold, present in both this compound and 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one, underscores the significance of this chemical class in developing anticancer agents. The variations in substituents contribute to their distinct pharmacological profiles. []

3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-ones

  • Compound Description: This group of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones was synthesized from 7-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one and hydrazonoyl halides. [] These compounds were evaluated for their cytotoxic activity against human cancer cell lines. []
  • Relevance: The shared pyrido[2,3-d]pyrimidine core structure with 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one highlights the potential of this scaffold in medicinal chemistry. The triazole and various aryl substitutions introduce structural diversity, influencing their interactions with biological targets. []

4-Amino-5, 7-disubstituted-pyrido[2, 3-d]pyrimidin-2(1H)-ones

  • Compound Description: These compounds represent a class of pyrido[2,3-d]pyrimidine derivatives synthesized from 2-amino-3-cyano-4,6-disubstituted pyridines and urea. [] They were subsequently screened for antibacterial and antifungal activities. []
  • Relevance: The core pyrido[2,3-d]pyrimidine structure found in these compounds is also present in 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one, indicating a common structural basis. The variations in substituents at the 5 and 7 positions suggest avenues for exploring structure-activity relationships. []
  • Compound Description: This class of pyrido[2,3-d]pyrimidine derivatives was synthesized via the reaction of 2-amino-3-cyano-4, 6-disubstituted-pyridines with carbon disulphide. [] They were further investigated for their antibacterial and antifungal activities. []
  • Relevance: These compounds and 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one both share the fundamental pyrido[2,3-d]pyrimidine core, emphasizing the versatility of this scaffold in drug design. The presence of the dithione group in these related compounds introduces a unique structural feature, potentially influencing their biological profiles. []

4-amino-5,7-disubstituted-1-(2, 3, 5-tri-O-benzoyl-a-D-ribofuranosyl)pyrido[2, 3-d]pyrimidin-2(1H)-ones

  • Compound Description: This series of compounds represents nucleoside analogs synthesized by condensing trimethylsilyl derivatives of 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidin-2(1H)-ones with a protected ribofuranose derivative. []
  • Relevance: The shared pyrido[2,3-d]pyrimidin-2(1H)-one core structure with 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one highlights the potential for developing nucleoside analogs within this chemical class. The addition of the ribofuranose moiety introduces a significant structural difference, potentially impacting their biological activity and targeting. []
  • Compound Description: This group encompasses a series of heterocyclic compounds synthesized using cellulose sulfuric acid as a catalyst. [] Their structures were confirmed through various spectroscopic techniques, and their potential biological activities remain to be fully explored. []
  • Relevance: The shared pyrido[2,3-d]pyrimidine core with 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one underlines the prevalence of this scaffold in the design of biologically active molecules. The fused triazolo ring in these related compounds introduces a distinct structural element, potentially influencing their pharmacological properties. []

7-amino-1,3-disubstituted[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones

  • Compound Description: These compounds served as crucial building blocks in the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones. [] The presence of diverse substituents on the triazolopyrimidine core highlights the potential for structural modifications and tailoring of biological properties.
  • Relevance: While lacking the pyrido[2,3-d]pyrimidine core, these compounds are considered related to 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one because they were utilized as intermediates in a reaction pathway leading to the synthesis of related pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones. This synthetic connection underscores the versatility of these heterocyclic systems and their potential as valuable building blocks. []

2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles

  • Compound Description: This series of 1,3,4-thiadiazole derivatives, incorporating a triazole moiety, were synthesized and evaluated for their antitumor activity. []
  • Relevance: While not directly containing the pyrido[2,3-d]pyrimidine core, these compounds are considered related to 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one due to their shared focus on developing anticancer agents. Their synthesis involved utilizing similar starting materials and reactions to those employed in creating related pyrido[2,3-d]pyrimidine-based anticancer compounds. This connection highlights the exploration of various heterocyclic scaffolds, including thiadiazoles and triazoles, in the pursuit of novel anticancer therapies. []

5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles

  • Compound Description: This series represents another group of thiazole derivatives, containing both diazenyl and triazole moieties, synthesized and investigated for their antitumor potential. []
  • Relevance: Though lacking the pyrido[2,3-d]pyrimidine core, these compounds are considered related to 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one because they were synthesized and evaluated alongside structurally similar pyrido[2,3-d]pyrimidine derivatives for their anticancer activity. [] This parallel investigation highlights the exploration of diverse heterocyclic scaffolds, including thiazoles and triazoles, in the search for novel anticancer therapies.

2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d)pyrimidin-4-one (9d)

  • Compound Description: This compound emerged as a potent COX-2 inhibitor with an IC50 value of 0.54 μM. [] It displayed promising anti-inflammatory activity in a carrageenan-induced paw edema model, suggesting its potential as an anti-inflammatory agent with a favorable gastroprotective profile. []
  • Relevance: This compound shares the pyrido[2,3-d]pyrimidin-4-one core with 7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one, emphasizing the importance of this scaffold in medicinal chemistry. The presence of a hydrazine substituent at the 2-position and variations in aryl substituents at the 5- and 7-positions contribute to their distinct pharmacological activities. []

Properties

Product Name

7-(4-bromophenyl)-5-(difluoromethyl)-2-mercapto-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C21H14BrF2N3O2S

Molecular Weight

490.3 g/mol

InChI

InChI=1S/C21H14BrF2N3O2S/c1-29-16-5-3-2-4-15(16)27-19-17(20(28)26-21(27)30)13(18(23)24)10-14(25-19)11-6-8-12(22)9-7-11/h2-10,18H,1H3,(H,26,28,30)

InChI Key

QKJMETNHTFVOKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)F)C(=O)NC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.